2,6-Dichloro-4-(trifluoromethyl)benzamide
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Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzamide: is a synthetic organic compound known for its use as a fungicide. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzamide structure. This compound has been utilized in agricultural settings to control fungal diseases, particularly powdery mildew .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-(trifluoromethyl)benzamide typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process begins with the halogenation of p-Chlorobenzotrifluoride, followed by an ammoniation reaction to introduce the amine group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to maximize output while minimizing environmental impact. The industrial production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding amines
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)benzamide has been studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neurotoxin and its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized as a fungicide in agricultural settings to control fungal diseases
Mechanism of Action
The precise mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzamide is not fully understood. it is believed to exert its effects by interfering with the normal functioning of cellular proteins, particularly those involved in the cytoskeleton. This disruption leads to impaired cellular processes and ultimately cell death .
Comparison with Similar Compounds
Fluopicolide: Another fungicide with a similar structure but different mode of action.
2,6-Dichlorobenzamide: A related compound with similar chemical properties but different applications
Uniqueness: 2,6-Dichloro-4-(trifluoromethyl)benzamide is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its effectiveness as a fungicide and its potential neurotoxic effects make it a compound of interest in various research fields .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIJGGUONLHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371661 |
Source
|
Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-70-0 |
Source
|
Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157021-70-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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